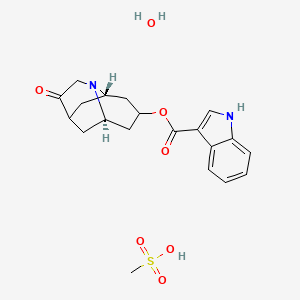

(R)-(+)-Norverapamil Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-(+)-Nor Verapamil Clorhidrato es un compuesto químico que actúa como metabolito del Verapamil Clorhidrato. Es principalmente conocido por su papel en los tratamientos cardiovasculares, particularmente en el manejo de condiciones como la hipertensión y las arritmias. Este compuesto es un miembro de la clase de bloqueadores de los canales de calcio de fenilalquilamina, que se utilizan para inhibir la entrada de iones de calcio en las células del músculo cardíaco y liso, lo que reduce la frecuencia cardíaca y la presión arterial .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ®-(+)-Nor Verapamil Clorhidrato típicamente implica la desmetilacion del Verapamil Clorhidrato. Este proceso se puede lograr a través de varias reacciones químicas, incluido el uso de agentes desmetilantes como el tribromuro de boro u otros reactivos adecuados bajo condiciones controladas. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias .

Métodos de Producción Industrial: En entornos industriales, la producción de ®-(+)-Nor Verapamil Clorhidrato implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como el monitoreo de la reacción, la purificación a través de cristalización o cromatografía y el control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: ®-(+)-Nor Verapamil Clorhidrato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede conducir a la formación de varios metabolitos oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en los anillos aromáticos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y nucleófilos en condiciones específicas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desalquilados .

Aplicaciones Científicas De Investigación

®-(+)-Nor Verapamil Clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un estándar de referencia en química analítica para la cuantificación e identificación de Verapamil y sus metabolitos.

Biología: El compuesto se estudia por sus efectos sobre los canales de iones de calcio en varios sistemas biológicos.

Medicina: Se utiliza en estudios farmacocinéticos para comprender el metabolismo y la biodisponibilidad del Verapamil Clorhidrato.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y formulaciones cardiovasculares.

Mecanismo De Acción

®-(+)-Nor Verapamil Clorhidrato ejerce sus efectos al inhibir los canales de calcio de tipo L. Se une a la subunidad alfa-1 de estos canales, que se expresan en gran medida en el músculo liso vascular y el tejido miocárdico. Esta inhibición reduce la entrada de iones de calcio, lo que lleva a una disminución de la resistencia vascular periférica y la contractilidad cardíaca. El compuesto también afecta el sistema de conducción del corazón, controlando así las arritmias .

Compuestos Similares:

Verapamil Clorhidrato: El compuesto original, utilizado para condiciones cardiovasculares similares.

Diltiazem: Otro bloqueador de los canales de calcio con una estructura química diferente pero efectos terapéuticos similares.

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina utilizado principalmente para la hipertensión.

Unicidad: ®-(+)-Nor Verapamil Clorhidrato es único debido a su vía metabólica específica y su papel como metabolito del Verapamil Clorhidrato. Tiene propiedades farmacocinéticas distintas y un perfil de potencia diferente en comparación con su compuesto original y otros bloqueadores de los canales de calcio .

Comparación Con Compuestos Similares

Verapamil Hydrochloride: The parent compound, used for similar cardiovascular conditions.

Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic effects.

Nifedipine: A dihydropyridine calcium channel blocker used primarily for hypertension.

Uniqueness: ®-(+)-Nor Verapamil Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Verapamil Hydrochloride. It has distinct pharmacokinetic properties and a different potency profile compared to its parent compound and other calcium channel blockers .

Propiedades

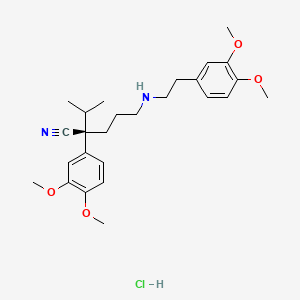

Fórmula molecular |

C26H37ClN2O4 |

|---|---|

Peso molecular |

477.0 g/mol |

Nombre IUPAC |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/t26-;/m1./s1 |

Clave InChI |

OEAFTRIDBHSJDC-UFTMZEDQSA-N |

SMILES isomérico |

CC(C)[C@@](CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

SMILES canónico |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate](/img/structure/B10752392.png)

![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752395.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B10752420.png)

![[(4Z,6Z,8S,9R,10Z,12S,13R,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752422.png)

![[4-[[Carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752430.png)

![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)

![(1S,2S)-2-(1H-benzimidazol-2-yl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B10752444.png)

![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)

![5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B10752453.png)

![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)